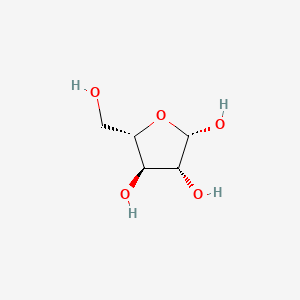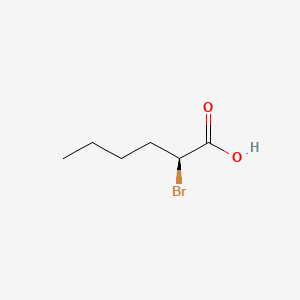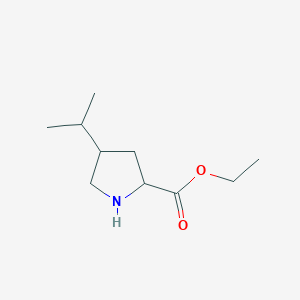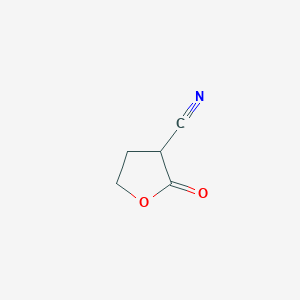![molecular formula C16H31N3O11 B1624077 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid,2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 60544-70-9](/img/structure/B1624077.png)
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid,2-[bis(2-hydroxyethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) is a complex chemical compound that combines glycine derivatives with nitrilotris(ethanol). This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) typically involves the reaction of glycine derivatives with nitrilotris(ethanol) under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized glycine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the formulation of industrial products, including surfactants and chelating agents.
Mechanism of Action
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its chelating properties make it useful in applications where metal ion sequestration is required.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Diethylenetriaminepentaacetic acid (DTPA): A compound with multiple chelating sites, used in various industrial and medical applications.
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) is unique due to its specific combination of glycine derivatives and nitrilotris(ethanol), providing distinct chemical properties and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in fields requiring precise metal ion control.
Properties
CAS No. |
60544-70-9 |
|---|---|
Molecular Formula |
C16H31N3O11 |
Molecular Weight |
441.43 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C10H16N2O8.C6H15NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;8-4-1-7(2-5-9)3-6-10/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);8-10H,1-6H2 |
InChI Key |
YXSJRZBKSLLIOM-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
Key on ui other cas no. |
60544-70-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1623994.png)






![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B1624008.png)





![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)
